6-Methyl-2-oxa-7-azaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-methyl-7-oxa-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-8(2-4-9-7)3-5-10-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
USKVYYWSOMUZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCN1)CCOC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methyl 2 Oxa 7 Azaspiro 4.4 Nonane and Analogous Oxa Azaspiro 4.4 Nonane Scaffolds
De Novo Synthetic Routes to the Spiro[4.4]nonane Core
The construction of the quaternary spirocyclic center is the key challenge in synthesizing spiro[4.4]nonane systems. Various strategies have been developed to address this, ranging from cascade reactions that form multiple rings in a single step to elegant cycloaddition approaches.
Tandem Reactions and Multicomponent Cyclizations
Tandem, or domino, reactions offer a highly efficient approach to complex molecules from simple precursors in a single operation, minimizing waste and purification steps. These strategies are particularly powerful for building the intricate architecture of spiro[4.4]nonanes.
Radical cyclizations have emerged as a robust tool for the formation of C-C bonds and the construction of cyclic systems. Domino radical bicyclization, in particular, allows for the simultaneous formation of two rings to generate the 1-azaspiro[4.4]nonane nucleus in a single step. nih.gov
One prominent strategy involves the formation and capture of alkoxyaminyl radicals. nih.govnih.gov This process typically uses O-benzyl oxime ethers that contain an alkenyl moiety and a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), promoted by tributyltin hydride (Bu₃SnH). nih.govnih.gov The reaction proceeds through a cascade of cyclization events to yield the desired azaspiro[4.4]nonane skeleton. Yields for this methodology range from 11-67%, often producing a mixture of diastereomers with a preference for the trans configuration. nih.govnih.gov The use of Et₃B as a radical initiator can offer milder reaction conditions and improved diastereoselectivity. nih.gov
| Precursor Type | Radical Initiator | Promoter | Yield Range | Key Features |
| O-benzyl oxime ethers with alkenyl moiety | AIBN or Et₃B | Bu₃SnH | 11-67% | Forms two rings in one step; trans diastereomer preference. nih.govnih.gov |
Research has shown that the best results are obtained when the alkenyl moiety is tethered to electron-withdrawing groups or aryl substituents. nih.gov Conversely, precursors with a methyl-substituted olefin may hinder the final radical capture, leading primarily to monocyclized products. nih.gov
The intramolecular nitroso-ene reaction is another powerful strategy for constructing nitrogen-containing rings. This reaction involves the interaction of a nitroso group with a tethered alkene. A nitroso-ene cyclization has been effectively utilized to construct the 1-azaspiro[4.4]nonane core, which serves as a key intermediate in the modular synthesis of alkaloids like (±)-cephalotaxine. acs.org
Mechanistic studies on related systems, such as the formation of morphan derivatives, suggest that the nitroso-ene reaction can proceed in a stepwise manner through diradical or zwitterionic intermediates. pku.edu.cn The initial C-N bond formation is typically the rate-determining step, followed by a rapid hydrogen transfer. pku.edu.cn This methodology demonstrates good functional group tolerance, making it a versatile tool for alkaloid synthesis. pku.edu.cn The development of methods for generating functionalized nitroso compounds from precursors like oximes and nitro compounds is central to the application of this strategy. ucl.ac.uk
Manganese(III) acetate, Mn(OAc)₃, is a widely used one-electron oxidant that facilitates oxidative free-radical cyclizations. nih.gov This method is particularly effective for synthesizing spiro[cycloalkane-1,3′-indoline]-2,2′-diones from N-aryl-2-oxocycloalkane-1-carboxamides. nii.ac.jp The reaction proceeds efficiently through a formal 5-exo-trig cyclization, yielding the desired spiroindolinones in high to quantitative yields. nii.ac.jp
The Mn(III)-based oxidation of tetracarbonyl compounds like methylenebis(cyclohexanedione)s has been shown to selectively produce spiro dihydrofurans, demonstrating the utility of this approach for creating spirocyclic systems. researchgate.net The versatility of Mn(III)-mediated reactions allows for single-step, regio- and stereoselective cyclizations, which is advantageous in the synthesis of complex natural products. nih.gov Recent advancements have shown that adding formic acid can activate the Mn(OAc)₃, leading to dramatically reduced reaction times and improved yields. nii.ac.jp
| Reactant Type | Reagent | Key Transformation | Product |
| N-aryl-2-oxocycloalkane-1-carboxamides | Mn(OAc)₃ | Oxidative radical 5-exo-trig cyclization | Spiro[cycloalkane-1,3′-indoline]-2,2′-diones nii.ac.jp |
| Methylenebis(cyclohexanedione)s | Mn(OAc)₃ | Oxidative cyclization | Spiro dihydrofurans researchgate.net |
Intramolecular hydrogen atom transfer (HAT) is a fundamental process in radical chemistry that allows for the remote functionalization of C-H bonds. mdpi.com In the context of spirocycle synthesis, N-centered radicals can abstract a hydrogen atom from a remote carbon, initiating a cyclization cascade. csic.es
This strategy has been successfully applied to synthesize bicyclic systems like hexahydro-2H-furo[3,2-b]pyrroles and octahydropyrano[3,2-b]pyrroles. csic.es N-radicals, such as phosphoramidyl and carbamoyl (B1232498) radicals, can be generated from precursors like phosphoramidates and carbamates using hypervalent iodine reagents. csic.es The subsequent 1,5-HAT process generates a carbon-centered radical that can undergo further reactions to form the desired cyclic structure. csic.es The efficiency and selectivity of HAT are governed by factors such as bond dissociation energies and radical philicity. nih.gov This methodology is valued for its mild reaction conditions and high tolerance for various protecting groups. csic.es
Cycloaddition Chemistry for Spirocyclic Construction
Cycloaddition reactions are among the most powerful methods for ring formation, offering excellent control over stereochemistry. Various cycloaddition strategies have been employed to construct the spiro[4.4]nonane core.
One notable approach is the intramolecular 1,3-dipolar cycloaddition of nitrones. nih.govbeilstein-journals.org For instance, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls involves the intramolecular cyclization of a 2-(pent-4-enyl)nitrone, which upon heating, yields an isoxazolidine (B1194047) intermediate. nih.govbeilstein-journals.org Subsequent reductive ring-opening of the isoxazolidine affords the desired aminoalcohol product. nih.govbeilstein-journals.org This cycloaddition is known to be a reversible process. nih.govbeilstein-journals.org
Phosphine-catalyzed [3+2]-cycloadditions have also been developed for the synthesis of 2-azaspiro[4.4]nonan-1-ones. uow.edu.au This reaction occurs between 2-methylene γ-lactams and ylides derived from 2-butynoic acid derivatives to furnish the spiro-heterocyclic products. uow.edu.au
Furthermore, tandem [4+2]-cycloaddition/aromatization reactions have been used to construct annulated spiro[4.4]nonane-diones. nih.gov In this method, spiro[4.4]nona-2,7-diene-1,6-dione acts as the dienophile in a Diels-Alder reaction, and the resulting adduct undergoes immediate aromatization. nih.gov
| Cycloaddition Type | Reactants | Product Core |
| Intramolecular 1,3-Dipolar | 2-(pent-4-enyl)nitrones | 1-Azaspiro[4.4]nonane nih.govbeilstein-journals.org |
| Phosphine-catalyzed [3+2] | 2-Methylene γ-lactams, 2-butynoic acid ylides | 2-Azaspiro[4.4]nonan-1-one uow.edu.au |
| Tandem [4+2]/Aromatization | Spiro[4.4]nona-2,7-diene-1,6-dione, Dienes | Annulated Spiro[4.4]nonane-dione nih.gov |
Formal [2+2] Cycloadditions for Azetidinone and Related Spirocycles
The Staudinger [2+2] cycloaddition, a reaction between a ketene (B1206846) and an imine, is a powerful method for the synthesis of β-lactams (2-azetidinones). mdpi.com This formal cycloaddition process can generate up to two new chiral centers. mdpi.com While the concerted thermal pathway is geometrically demanding, the reaction typically proceeds through a two-step mechanism involving the sequential formation of covalent bonds. mdpi.com This methodology has been adapted for the synthesis of spirocyclic β-lactams.
Ketenes, often generated in situ from acyl chlorides and a tertiary amine, can be trapped by cyclic imines to yield spiro-azetidinones. mdpi.com For instance, the reaction of a ketene with a suitable cyclic imine precursor can directly establish the spiro-azetidinone core. This approach has been utilized to create hybrid molecules where the β-lactam ring is fused to another bioactive heterocycle. mdpi.com
A notable application involves the rhodium carbenoid-mediated reaction with azirines or isoxazoles. In this sequence, a rhodium carbenoid adds to the azirine, leading to a 2-azabuta-1,3-diene intermediate. Concurrently, a Wolff rearrangement of a Meldrum's acid-derived carbenoid generates a ketene in situ. This ketene then undergoes a Staudinger [2+2] cycloaddition with the 2-azabuta-1,3-diene to furnish dispirocyclic N-vinyl β-lactams. nih.gov Similarly, [2+2] cycloadditions of methylene (B1212753) exo-glycal derivatives with reagents like chlorosulfonyl isocyanate and dichloroketene (B1203229) have been studied to produce anomeric spiro-β-lactam and spiro-cyclobutanone derivatives. researchgate.net
| Reactants | Reagents/Conditions | Product Type | Yield | Ref |
| Diarylimines, Phenylthioacetyl chloride | N-methylmorpholine (NMM), Microwave | trans-3-Phenylthio-2-azetidinones | - | mdpi.com |
| Methylene exo-glycals, Chlorosulfonyl isocyanate | - | Anomeric spiro-β-lactams | - | researchgate.net |
| Meldrum's acid derived diazo-compound, Azirines/Isoxazoles | Rhodium catalyst | Dispirocyclic N-vinyl β-lactams | 22-67% | nih.gov |
1,3-Dipolar Cycloaddition Methodologies to Spiro[butyrolactone-pyrrolidine] Systems
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most effective strategies for constructing spirocyclic pyrrolidine (B122466) skeletons, including the spiro[butyrolactone-pyrrolidine] system found in oxa-azaspiro[4.4]nonane scaffolds. mdpi.comproquest.com This method allows for the creation of the spiro quaternary stereocenter with high levels of diastereo- and enantioselectivity. proquest.com
In a typical approach, an azomethine ylide is generated in situ from an α-imino ester. This dipole then reacts with a dipolarophile, such as α-methylene-γ-butyrolactone, to form the desired spirocyclic adduct. The stereochemical outcome of the reaction (i.e., exo vs. endo selectivity) can be controlled by the choice of catalyst and reaction conditions.
For example, a copper(I)/DTBM-BIPHEP catalytic system has been shown to promote the exo-selective 1,3-dipolar cycloaddition of azomethine ylides with α-methylene-γ-butyrolactone, yielding optically active spiro-[butyrolactone-pyrrolidine] derivatives with high diastereoselectivity (>98:2) and excellent enantioselectivity (96->99% ee). nih.gov Conversely, a silver(I)/CAAA-amidphos catalyst has been developed for the endo-selective construction of the same spiro system, also with high yields (up to 95%) and enantioselectivities (up to 93% ee). mdpi.comproquest.com This endo-selective reaction can also be performed as a three-component one-pot reaction. mdpi.com The diastereoselective synthesis of bispiro[butyrolactone–pyrrolidine–indanedione] hybrids has also been achieved via this methodology using azomethine ylides generated from ninhydrin (B49086) and proline. rsc.org
| Catalyst System | Dipolarophile | Selectivity | Yield | Enantiomeric Excess (ee) | Ref |
| Cu(I)/DTBM-BIPHEP | α-methylene-γ-butyrolactone | exo (>98:2 dr) | - | 96->99% | nih.gov |
| Ag(I)/CAAA-amidphos | α-methylene-γ-butyrolactone | endo | up to 95% | up to 93% | mdpi.comproquest.com |
| Thermal (no catalyst) | α,β-unsaturated butyrolactones | exo' | up to 89% | >20:1 dr | rsc.org |
Ring-Closing Metathesis (RCM) as a Cyclization Strategy
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic and spirocyclic systems. researchgate.net This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, facilitates the formation of a new double bond with the concomitant release of a small volatile alkene (e.g., ethylene).
In the context of oxa-azaspiro[4.4]nonane synthesis, RCM can be employed to construct one or both of the heterocyclic rings. A relevant strategy involves a tandem ring-opening metathesis/ring-closing metathesis (ROM/RCM) process. For the synthesis of oxaspirocycles, an oxabicyclic adduct, prepared via a Diels-Alder reaction, can undergo a ROM/RCM domino reaction. For example, using a second-generation Grubbs catalyst, an oxabicyclo adduct can be converted into a spiro compound containing a spiro-fused furanone core as a single diastereomer. mdpi.com This approach demonstrates the utility of RCM in reorganizing complex polycyclic precursors into challenging spirocyclic architectures. mdpi.com RCM has also been successfully applied to the synthesis of azepines and other nitrogen-containing heterocycles, highlighting its versatility in constructing the nitrogenous ring of an oxa-azaspiro[4.4]nonane scaffold. researchgate.net
Oxonium Ion Technology for Spirocyclic Ether Formation
The intramolecular trapping of oxonium ions provides a robust method for the stereocontrolled synthesis of spirocyclic ethers. nih.govacs.org This strategy involves the generation of a cyclic oxonium ion intermediate, which is then captured by a tethered nucleophile to form the spirocyclic system.
One implementation of this technology involves the spontaneous intramolecular cyclization of substituted 2-(benzenesulfonyl)-tetrahydropyrans bearing a pendant allylsilane nucleophile. nih.govacs.org The stereoselectivity of the spirocyclization is influenced by the substitution pattern on the tetrahydropyran (B127337) ring. For instance, with 4-methyl or 6-methyl derivatives, the formation of the spirocyclic center occurs exclusively anti to the methyl group. nih.govacs.org This high degree of stereocontrol is attributed to the propensity of the intermediate oxonium ion to adopt a chair-like or twist-boat transition state that minimizes steric interactions during nucleophilic capture. nih.gov
More recently, rhenium(VII) oxide (Re₂O₇) has been shown to catalyze the conversion of acyclic ketones flanked by an allylic alcohol and an alkene into hydroxy-substituted spirocyclic ethers. nih.gov This transformation proceeds through a sequence of allylic alcohol transposition, oxocarbenium ion formation, and a Prins cyclization, creating two rings and three stereocenters with perfect atom economy and excellent stereocontrol. nih.gov
| Precursor | Key Intermediate | Stereochemical Outcome | Ref |
| 2-(Benzenesulfonyl)-2-(alkenyl)tetrahydropyran with allylsilane | Cyclic oxonium ion | Formation of spirocenter is anti to 4- or 6-methyl substituents | nih.govacs.org |
| Acyclic ketone with allylic alcohol and alkene | Oxocarbenium ion | High stereocontrol, setting up to four new stereocenters | nih.gov |
Michael Addition Followed by Cyclization Pathways
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. rsc.orgresearchgate.net When followed by an intramolecular cyclization, this sequence provides a powerful pathway to heterocyclic and spirocyclic structures.
The aza-Michael addition, involving the addition of a nitrogen nucleophile, is particularly relevant for the synthesis of the pyrrolidine ring in oxa-azaspiro[4.4]nonane systems. For example, the reaction of primary amines with dimethyl itaconate leads to an initial aza-Michael adduct, which subsequently undergoes a cascade intramolecular cyclization to form a stable N-substituted pyrrolidone ring. frontiersin.org This cascade reaction is highly efficient and can be considered a "click" reaction, proceeding quantitatively under ambient conditions. frontiersin.org
Similarly, the oxa-Michael addition, the conjugate addition of an oxygen nucleophile, can be employed to form the oxolane (tetrahydrofuran) portion of the scaffold. rsc.org Acid-catalyzed intramolecular oxa-Michael additions of hydroxy-functionalized α,β-unsaturated ketones can be performed under solvent-free and microwave irradiation conditions to efficiently produce dihydrofuranones. semanticscholar.org A cascade sequence involving an I₂-catalyzed oxa-Nazarov cyclization followed by a Michael addition has also been developed for the rapid construction of functionalized dihydrofuranones. nih.gov
Control of Stereoselectivity in Spiro[4.4]nonane Synthesis
Achieving high levels of stereocontrol is a central theme in the synthesis of complex molecules like oxa-azaspiro[4.4]nonanes. The spirocyclic nature of these compounds introduces a quaternary stereocenter at the junction of the two rings, and additional stereocenters may be present on the rings themselves. The relative and absolute configuration of these centers is critical for determining the molecule's three-dimensional shape and biological activity.
Enantioselective Approaches and Optical Resolution Techniques
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.
In the context of 1,3-dipolar cycloadditions for spiro[butyrolactone-pyrrolidine] synthesis, enantioselectivity is achieved by employing chiral ligands complexed to a metal catalyst. As discussed previously, catalyst systems such as Cu(I) with the chiral ligand DTBM-BIPHEP and Ag(I) with the chiral ligand CAAA-amidphos have proven highly effective, affording the desired spirocyclic products in high enantiomeric excess (up to >99% and 93% ee, respectively). mdpi.comproquest.comnih.gov The specific chiral ligand dictates the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer over the other.
For spirocyclic ether synthesis via oxonium ion trapping, stereocontrol is often substrate-based, where existing stereocenters in the precursor direct the stereochemical outcome of the cyclization. nih.govacs.org However, enantioselective catalytic approaches are also being developed. For instance, a BINOL-derived chiral bifunctional sulfide (B99878) has been used to catalyze the enantioselective bromolactonization of α-allyl carboxylic acids to produce γ-chiral α-spiro-γ-lactones. nii.ac.jp
In cases where an enantioselective synthesis is not feasible, classical optical resolution can be employed to separate a racemic mixture into its constituent enantiomers. This can involve the formation of diastereomeric salts with a chiral resolving agent or enzymatic resolution. Additionally, chiral chromatography techniques can be used to separate enantiomers on an analytical or preparative scale.
Diastereoselective Synthesis and Diastereomeric Ratio Determination
The creation of stereocenters in molecules like 6-methyl-2-oxa-7-azaspiro[4.4]nonane necessitates precise control over the three-dimensional arrangement of atoms. Diastereoselective synthesis aims to preferentially form one diastereomer over others. The methodologies to achieve this for oxa-azaspiro[4.4]nonane scaffolds often involve sophisticated catalytic systems and cyclization strategies. Equally important is the accurate determination of the diastereomeric ratio (d.r.) and the assignment of the relative stereochemistry of the products.
Advanced Synthetic Methodologies
Recent progress in the synthesis of azaspiro[4.4]nonane scaffolds has focused on achieving high diastereoselectivity. researchgate.net One notable approach is the use of metal-assisted spirocyclization reactions. For instance, the synthesis of a substituted 8-oxo-1-azaspiro[4.4]nonane was accomplished using a diiron nonacarbonyl-assisted spirocyclization. ajol.infoajol.info This method resulted in the isolation of a single diastereomer, highlighting the high degree of stereocontrol exerted by the metallic complex during the formation of the spirocyclic core. ajol.infoajol.info
Another powerful strategy is the application of domino radical bicyclization. This process has been successfully used to create 1-azaspiro[4.4]nonane derivatives. nih.gov While this method can result in a mixture of diastereomers, a preference for the trans configuration is often observed. The choice of the radical initiator, such as triethylborane (Et3B), has been shown to enhance the diastereoselectivity of the reaction. nih.gov
Furthermore, relay catalysis involving multiple metals, such as gold and palladium, has emerged as a state-of-the-art technique for the stereoselective synthesis of complex heterocyclic systems that can be analogous to the oxa-azaspiro[4.4]nonane scaffold. rsc.org In these systems, a gold catalyst can activate certain functionalities to form key intermediates, which then undergo a diastereoselective cycloaddition catalyzed by palladium. rsc.org This dual catalytic approach allows for the construction of intricate molecular architectures with high levels of stereocontrol.
The table below summarizes representative diastereomeric ratios achieved in the synthesis of analogous spirocyclic systems, illustrating the effectiveness of different methodologies.
| Entry | Reactant(s) | Method | Product Scaffold | Diastereomeric Ratio (d.r.) |
| 1 | 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile and 2,4-dibromo-3-pentanone | Diiron nonacarbonyl-assisted spirocyclization | 8-Oxo-1-azaspiro[4.4]nonane | Single diastereomer isolated |
| 2 | O-benzyl oxime ether with an alkenyl moiety | Domino radical bicyclization (using Et3B) | 1-Azaspiro[4.4]nonane | Predominantly trans configuration |
| 3 | Enynamides and Pd-TMM species | Gold/Palladium bimetallic relay catalysis | Furan-fused azepines | Moderate to high diastereoselectivity |
Determination of Diastereomeric Ratio and Stereochemistry
The characterization of the stereochemical outcome of a synthesis is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for both determining the diastereomeric ratio and elucidating the relative stereochemistry of the products.
Diastereomeric Ratio (d.r.) Determination: The ratio of diastereomers in a product mixture can be quantified by analyzing the 1H NMR or 13C NMR spectra. researchgate.net Specific signals corresponding to protons or carbons in the different diastereomeric environments will appear at distinct chemical shifts. The integration of these signals in the 1H NMR spectrum provides a direct measure of their relative abundance. researchgate.net For example, the population ratio of two diastereoisomers can be assigned by comparing the signals of specific protons, such as a CHOH proton, which would resonate at different frequencies for each isomer. researchgate.net
Stereochemistry Elucidation: To determine the relative configuration of the stereocenters in a molecule, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable. numberanalytics.comyoutube.comlibretexts.orgacdlabs.com NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. numberanalytics.comyoutube.com By identifying these correlations (cross-peaks in the 2D spectrum), the spatial relationship between different parts of the molecule can be mapped out. libretexts.orgnumberanalytics.com For instance, in the characterization of a 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, NOESY NMR experiments were used to definitively establish its relative stereochemistry as (5R, 6S, 7S, 9S). ajol.infoajol.info
In cases where NMR data may be ambiguous or for ultimate confirmation, X-ray crystallography can be employed. This technique provides an exact three-dimensional structure of a crystalline compound, thereby unequivocally determining its stereochemistry. ajol.info The crystal structure can then be correlated with the NMR data to confirm the assignments made through NOESY. ajol.info
The table below outlines the primary techniques used for the stereochemical analysis of spirocyclic compounds.
| Technique | Application | Information Obtained |
| 1H and 13C NMR | Diastereomeric Ratio Determination | Quantitative ratio of diastereomers in a mixture. researchgate.net |
| NOESY (2D NMR) | Relative Stereochemistry Elucidation | Through-space correlations between protons, revealing their spatial proximity and relative orientation. numberanalytics.comyoutube.comlibretexts.org |
| X-ray Crystallography | Absolute Stereochemistry Confirmation | Precise three-dimensional atomic coordinates of a crystalline molecule. ajol.info |
Chemical Reactivity and Derivatization of the 6 Methyl 2 Oxa 7 Azaspiro 4.4 Nonane Core
Fundamental Reaction Pathways
The reactivity of the 6-methyl-2-oxa-7-azaspiro[4.4]nonane core is primarily dictated by the presence of the secondary amine and the ether linkage within the spirocyclic framework. These functional groups allow for a range of chemical transformations.
The nitrogen atom in the 7-aza position is susceptible to oxidation. Treatment with mild oxidizing agents can lead to the formation of the corresponding N-oxide derivative. More vigorous oxidation could potentially lead to ring-opening reactions, though specific studies on this particular molecule are not prevalent. In related azaspiro[4.4]nonane systems, oxidation has been shown to be a viable transformation pathway.
The 2-oxa-7-azaspiro[4.4]nonane core is generally stable to common reducing agents. However, under forcing conditions, the ether bond could be susceptible to cleavage. Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride would likely be required to effect such a transformation. It is important to note that the specific conditions would need to be carefully optimized to avoid undesired side reactions.
The secondary amine at the 7-position is a key site for nucleophilic reactions. It can readily react with various electrophiles. For instance, alkylation of the nitrogen can be achieved using alkyl halides. The reactivity of analogous 1-azaspiro[4.4]nonane derivatives with electrophiles such as methanesulfonyl chloride has been studied, leading to rearrangements and the formation of new heterocyclic systems. mdpi.comresearchgate.net These studies suggest that the 7-aza position in this compound would be a prime target for electrophilic attack.
Conversely, while the carbon framework is generally electron-rich and not highly susceptible to nucleophilic attack, the introduction of activating groups could facilitate such reactions.
| Reaction Type | Reagent/Conditions | Expected Product | Notes |
| Oxidation | m-CPBA, H₂O₂ | N-oxide derivative | Potential for ring opening with stronger oxidants. |
| Reduction | H₂, Pd/C; LiAlH₄ | Ring-opened products | Requires harsh conditions. |
| Alkylation (Electrophilic Substitution) | CH₃I, K₂CO₃ | N-methyl derivative | Typical reaction of a secondary amine. |
Advanced Functionalization Strategies
Building upon the fundamental reactivity, more complex molecules can be synthesized through advanced functionalization strategies targeting the nitrogen center.
The secondary amine of the this compound core is expected to undergo facile acylation with acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. This reaction is a common and efficient method for introducing a wide variety of functional groups.
Similarly, N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of aryl and heteroaryl substituents on the nitrogen atom, significantly expanding the structural diversity of accessible derivatives. Studies on related azaspirocycles have demonstrated the feasibility of such transformations.
Reductive amination provides a powerful tool for the elaboration of the this compound core. The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield a more complex tertiary amine. This two-step, one-pot procedure is highly efficient for creating new carbon-nitrogen bonds and introducing a wide array of substituents. The choice of reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is critical for the success of the reaction.
| Functionalization Strategy | Reagents | Product Type | Key Features |
| Acylation | Acetyl chloride, triethylamine | N-acetyl derivative | High-yielding and versatile for introducing carbonyl functionalities. |
| N-Arylation | Aryl halide, Pd catalyst, base | N-aryl derivative | Forms a C-N bond with an aromatic ring, crucial for medicinal chemistry. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkyl/N-cycloalkyl derivative | Allows for the introduction of diverse substituents at the nitrogen center. |
Introduction of Carboxylate and Ketone Functionalities
The introduction of carboxylate and ketone functionalities to the this compound core is a key step in the chemical derivatization of this scaffold, enabling the creation of analogues with potential applications in medicinal chemistry and materials science. While detailed synthetic procedures specifically targeting the this compound core are not extensively documented in publicly available literature, the existence of such derivatives is confirmed by the commercial availability of compounds like 6-methyl-2-oxa-7-azaspiro[4.4]nonan-8-one. This section will explore plausible synthetic strategies for the introduction of these functional groups based on established methodologies for related spirocyclic systems.
Synthesis of Ketone Derivatives
The ketone derivative, 6-methyl-2-oxa-7-azaspiro[4.4]nonan-8-one, represents a valuable synthetic intermediate. The placement of the ketone at the 8-position of the azaspiro[4.4]nonane ring system opens up a range of possibilities for further functionalization, such as reductive amination or aldol (B89426) condensation, to introduce additional diversity to the core structure.
While the precise industrial synthesis of 6-methyl-2-oxa-7-azaspiro[4.4]nonan-8-one is proprietary, general methods for the synthesis of spirocyclic ketones can be considered. One common approach involves the use of a Dieckmann condensation or related intramolecular cyclization reactions of a suitably substituted precursor. For instance, a diester precursor could be cyclized to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired ketone.
Another potential route could involve the oxidation of a corresponding secondary alcohol at the 8-position. If a synthetic route to 6-methyl-2-oxa-7-azaspiro[4.4]nonan-8-ol were available, a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, could be employed to furnish the ketone.
Furthermore, methodologies developed for the synthesis of other azaspiro[4.4]nonane ketones could be adapted. For example, phosphine-catalyzed [3+2]-cycloaddition reactions have been utilized to construct the 2-azaspiro[4.4]nonan-1-one skeleton. While this would lead to a different regioisomer, the underlying principles of constructing the spirocyclic ketone could inspire synthetic design towards the 8-oxo derivative.
Table 1: Commercially Available Ketone Derivative of this compound
| Compound Name | Structure | CAS Number |
| 6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one | ![]() | 1472759-12-8 |
Synthesis of Carboxylate Derivatives
The introduction of a carboxylate group onto the this compound core provides a handle for the formation of amides, esters, and other carboxylic acid derivatives, significantly expanding the accessible chemical space. The existence of compounds such as 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride suggests that carboxylation of this spirocyclic system is feasible.
A plausible synthetic approach to introduce a carboxylate group could involve the carboxylation of a lithiated intermediate. By treating the N-protected this compound with a strong base like n-butyllithium, a proton alpha to the nitrogen could be abstracted. Quenching the resulting anion with carbon dioxide would then yield the corresponding carboxylic acid after an acidic workup. The regioselectivity of this reaction would be a critical factor to control.
Alternatively, a carboxylate group could be introduced via the oxidation of a primary alcohol. If a hydroxymethyl derivative of the this compound core were available, a two-step oxidation, for instance using a TEMPO-catalyzed oxidation, could yield the carboxylic acid.
Drawing from the synthesis of other functionalized azaspiro compounds, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, it is evident that multi-step synthetic sequences starting from acyclic or simpler cyclic precursors are often employed to construct the desired spirocyclic carboxylic acid. Such a de novo synthesis would offer precise control over the position of the carboxylate group.
Table 2: Known Carboxylate Derivative of the 2-Oxa-7-azaspiro[4.4]nonane Core
| Compound Name | Structure | CAS Number |
| 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride | ![]() | Not Available |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Oxa Azaspiro 4.4 Nonane Derivatives
Methodological Approaches for SAR/SPR Elucidation
The elucidation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for oxa-azaspiro[4.4]nonane derivatives employs a combination of computational and experimental techniques. These methodologies are essential for understanding how structural modifications influence the biological activity and physicochemical properties of these compounds.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate variations in the molecular structure of oxa-azaspiro[4.4]nonane derivatives with their biological activities. nih.gov These models use molecular descriptors to quantify physicochemical properties and relate them to activity through statistical methods. nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For oxa-azaspiro scaffolds, this helps in designing new derivatives with potentially enhanced interactions with a biological target.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of these spirocyclic compounds and their interactions with biological macromolecules, helping to understand binding modes and conformational changes. mdpi.com
Experimental Approaches:
High-Throughput Screening (HTS): HTS is used to rapidly test large libraries of oxa-azaspiro[4.4]nonane derivatives for a specific biological activity, providing initial SAR data.
Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the structure of newly synthesized derivatives.
X-ray Crystallography: This technique provides precise three-dimensional structural information of the spiro compounds, which is invaluable for understanding their interaction with protein targets at an atomic level.
These approaches are often used in an integrated manner to build a comprehensive understanding of the SAR and SPR of this class of compounds. mdpi.com
Influence of Substituent Effects on Chemical Reactivity and Molecular Recognition
The introduction of substituents onto the oxa-azaspiro[4.4]nonane core can significantly alter its chemical reactivity and molecular recognition capabilities. The nature, position, and orientation of these substituents dictate their electronic and steric influence.
For the target compound, 6-Methyl-2-oxa-7-azaspiro[4.4]nonane , the methyl group at the 6-position is a key substituent. The effects of such substitutions can be categorized as follows:
Electronic Effects: The methyl group, being electron-donating, can influence the basicity of the nitrogen atom at the 7-position. This change in basicity can affect the compound's pKa and its ability to form hydrogen bonds or ionic interactions with biological targets.
Steric Effects: The size and position of the methyl group can introduce steric hindrance, which may influence the compound's ability to fit into a binding pocket. This steric bulk can either enhance selectivity for a specific target or reduce affinity due to unfavorable interactions.
In a study on related 1-azaspiro[4.4]nonane derivatives, the presence of bulky substituents like phenyl groups was shown to direct the stereochemical outcome of reactions, highlighting the importance of steric hindrance in determining the final structure and, consequently, the biological activity. nih.gov
The following table illustrates the hypothetical influence of different substituents at the 6-position on the properties of the 2-oxa-7-azaspiro[4.4]nonane scaffold, based on general chemical principles.
| Substituent at C-6 | Electronic Effect | Potential Impact on Reactivity | Potential Impact on Molecular Recognition |
| -H (unsubstituted) | Neutral | Baseline reactivity | Baseline binding |
| -CH₃ (Methyl) | Weakly electron-donating | Increased basicity of N-7 | May provide favorable hydrophobic interactions |
| -Cl (Chloro) | Electron-withdrawing | Decreased basicity of N-7 | Can act as a weak hydrogen bond acceptor |
| -OH (Hydroxy) | Electron-donating (resonance), Electron-withdrawing (inductive) | Can act as a hydrogen bond donor/acceptor | Can form key hydrogen bonds with target |
| -CO₂H (Carboxylic Acid) | Electron-withdrawing | Decreased basicity of N-7 | Can form strong ionic interactions or hydrogen bonds |
Impact of Ring Heteroatom Identity and Position on Scaffold Properties
The identity and position of heteroatoms within the spirocyclic scaffold are critical determinants of its physicochemical properties and biological function. In This compound , the oxygen at position 2 and nitrogen at position 7 define its character.
Replacing the oxygen or nitrogen with other heteroatoms, or changing their positions, would create new scaffolds with distinct properties. For instance, replacing the oxygen at position 2 with a sulfur atom would create a thia-azaspiro[4.4]nonane derivative. This substitution would alter the ring's geometry, lipophilicity, and metabolic stability. Studies on related thia-azaspiro compounds have shown that such changes can lead to different biological activities. researchgate.net
Similarly, altering the position of the heteroatoms, for example, to a 1-oxa-6-azaspiro[4.4]nonane, would result in a different spatial arrangement of hydrogen bond donors and acceptors, likely leading to different target interactions. Research on azaspiro[3.3]heptanes as bioisosteres for piperazines and morpholines has shown that moving a heteroatom from a β to a γ position relative to another nitrogen increases basicity and lowers lipophilicity (logD). nih.gov
The table below compares the potential properties of different heteroatom arrangements in a spiro[4.4]nonane scaffold.
| Scaffold | Key Features | Potential Properties |
| 2-Oxa-7-azaspiro[4.4]nonane | Oxygen in 5-membered ring, Nitrogen in 5-membered ring | Polar, potential for H-bonding at O and N |
| 2-Thia-7-azaspiro[4.4]nonane | Sulfur in 5-membered ring, Nitrogen in 5-membered ring | Less polar than oxa-analog, altered bond angles |
| 1,6-Diazaspiro[4.4]nonane | Two nitrogen atoms in 5-membered rings | Two sites for H-bonding/protonation, potentially higher basicity |
| 2,7-Dioxaspiro[4.4]nonane | Two oxygen atoms in 5-membered rings | Polar, multiple H-bond acceptor sites, lacks basic nitrogen |
Role of Spirocenter Stereochemistry on Molecular Interactions
The spirocenter in oxa-azaspiro[4.4]nonane derivatives is a chiral center, meaning the molecule can exist as different stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of the rings and substituents around the spirocenter is critical for molecular interactions, particularly with chiral biological targets like proteins and enzymes. nih.govmalariaworld.org
The biological activity of chiral molecules often resides in only one of the enantiomers, as it will have the correct orientation to fit into a specific binding site. For example, in the synthesis of 1-azaspiro[4.4]nonane derivatives, a preference for the trans diastereomer was observed, which is determined by the conformational energetics of the cyclization transition state. nih.gov This stereochemical control is crucial as different diastereomers can exhibit vastly different biological profiles.
Molecular modeling and X-ray crystallography can shed light on the structural and stereochemical requirements for efficient interaction with a biological target. nih.govmalariaworld.org Even if different stereoisomers bind to the same target, they may do so with different affinities and efficacies. Furthermore, stereochemistry can influence the metabolic fate of a compound, with different isomers being processed by enzymes at different rates. nih.gov
The significance of stereochemistry is underscored by the fact that biological systems are inherently chiral. Therefore, the spatial arrangement of atoms in a molecule like This compound is a determining factor for its biological activity. nih.govmalariaworld.org
Applications in Advanced Organic Synthesis As a Building Block
Development of Compound Libraries for Chemical Biology and Drug Discovery
The generation of diverse compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the exploration of vast chemical space to identify molecules with desired biological activities. The structural attributes of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane make it an attractive scaffold for the construction of such libraries. Its three-dimensional nature provides a departure from the often flat structures of many screening compounds, potentially leading to novel interactions with biological targets.
By systematically modifying the secondary amine of the this compound core with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a library of derivatives with diverse physicochemical properties can be rapidly assembled. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of compounds containing this spirocyclic motif.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| Acylation | Carboxylic Acids / Acid Chlorides | Amide | Introduction of hydrogen bond donors/acceptors, modulation of polarity |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Increased acidity of N-H, potential for new interactions |
| Alkylation | Alkyl Halides | Tertiary Amine | Increased basicity, introduction of lipophilic groups |
| Reductive Amination | Aldehydes / Ketones | Substituted Tertiary Amine | Introduction of diverse side chains |
| Urea Formation | Isocyanates | Urea | Enhanced hydrogen bonding capacity |
Integration into Biomimetic Syntheses and Natural Product Analogues
Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. While direct applications of this compound in emulating specific biosynthetic pathways are not prominently reported, its structural motifs are relevant to the synthesis of analogues of natural products. Many biologically active natural products feature spirocyclic systems. The incorporation of the this compound scaffold can lead to the generation of novel analogues with potentially improved pharmacological properties, such as enhanced metabolic stability, altered solubility, or novel binding modes.
Q & A
Q. What are the key synthetic routes for 6-Methyl-2-oxa-7-azaspiro[4.4]nonane, and how are intermediates characterized?
The synthesis typically involves cyclization reactions. For example, spirocyclic frameworks can be constructed via base-mediated reactions of diamines with dihalides (e.g., 1,3-dibromopropane) under controlled pH and temperature (60–80°C). Post-synthesis, intermediates are purified using column chromatography (silica gel, eluent: dichloromethane/methanol) and characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Q. What spectroscopic techniques are critical for structural elucidation of this compound derivatives?
- NMR : H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, spirocyclic protons as multiplet signals). C NMR distinguishes carbonyl carbons (170–180 ppm) and sp-hybridized carbons.
- X-ray crystallography : Resolves absolute stereochemistry and confirms spirocyclic geometry (e.g., dihedral angles between fused rings) .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Stereochemical configuration (e.g., (3R,5R)-enantiomers) significantly impacts binding to biological targets like glutamate receptors. For neuroprotection studies, enantiomers are tested in vitro using primary neuronal cultures exposed to oxidative stress. Activity is quantified via MTT assays and Western blotting for apoptotic markers (e.g., caspase-3). The (3R,5R)-form shows 3-fold higher neuroprotective efficacy than its enantiomer, attributed to optimized receptor fit .
Q. What experimental strategies resolve contradictions in pharmacological data for spirocyclic compounds?
- Comparative SAR studies : Test structural analogs (e.g., 7-oxa-2-azaspiro[3.5]nonane) to isolate effects of methyl substitution and oxygen positioning .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with sigma-1 receptors (e.g., binding energy differences between analogs) .
- Dose-response profiling : Validate discrepancies in IC values across cell lines (e.g., HEK-293 vs. SH-SY5Y) using radioligand binding assays .
Q. How can gradient theory or DFT improve the design of this compound-based materials?
Gradient theory predicts nucleation behavior in solvent systems, optimizing crystallization during synthesis. Density functional theory (DFT) calculates electron distribution in the spirocyclic core, guiding functionalization (e.g., adding electron-withdrawing groups to enhance stability). These models are validated experimentally via differential scanning calorimetry (DSC) and cyclic voltammetry .
Comparative Analysis of Structural Analogs
| Compound | Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| This compound | Methyl at C6, oxygen at C2 | Neuroprotection (IC: 12 µM) | |
| 2-Oxa-7-azaspiro[4.5]decane | Extended spiro ring (C4.5) | Sigma-1 receptor antagonism (IC: 8 µM) | |
| 7-Oxa-2-azaspiro[3.5]nonane | Smaller spiro core (C3.5) | Anticonvulsant activity in murine models | |
| 1-Benzyl-1,7-diazaspiro[4.4]nonane | Benzyl substituent at N1 | Antimicrobial (MIC: 4 µg/mL) |
Methodological Recommendations
- Controlled oxidation studies : Use KMnO in acetone/water (1:1) to oxidize methyl groups without disrupting the spirocycle .
- In vivo pharmacokinetics : Administer derivatives to rodent models (IV, 10 mg/kg) and measure plasma half-life via LC-MS/MS .
- Safety protocols : Handle compounds in fume hoods with nitrile gloves; avoid oxidizers (NFPA 704: Health 2, Flammability 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


